molecular formula C20H34B B1589080 Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane CAS No. 21932-54-7

Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane

Cat. No. B1589080
CAS RN: 21932-54-7
M. Wt: 285.3 g/mol
InChI Key: MPQAQJSAYDDROO-VMAIWCPRSA-N
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Description

Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane is a complex organic compound. It likely contains two (1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl groups attached to a borane (BH3) molecule. The (1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl group is a type of bicyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a boron atom at the center, with two (1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl groups attached. Each of these groups would be a bicyclic structure with a 3-membered ring fused to a 6-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boranes are generally volatile and reactive, and the bicyclic groups could impart hydrophobicity .

Scientific Research Applications

Catalytic Reduction Applications

Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane has been utilized as a chiral catalytic source in the borane-mediated asymmetric reduction of prochiral ketones. This process results in the production of secondary alcohols with high enantiomeric excess, demonstrating the compound's potential in precise, asymmetric catalysis (Basavaiah, Reddy, & Chandrashekar, 2004).

Hydroboration and Structural Studies

The compound has been involved in studies related to hydroboration reactions. For instance, its derivatives have been used in the hydroboration of alkynes and alkenes, leading to the formation of various boronic esters and other products (Parks, Piers, & Yap, 1998). Moreover, structural studies, like X-ray crystallography, have been conducted to understand the molecular arrangement and stability of compounds derived from this substance (Goldfuss & Rominger, 2000).

Synthesis and Application in Organometallic Chemistry

This compound and its derivatives are also important in the synthesis of various organometallic compounds. For example, its utilization in the generation of bis(pentafluorophenyl)borane–dimethyl sulfide complex showcases its role in the preparation of significant reagents in organometallic chemistry (Hoshi, Shirakawa, & Okimoto, 2007).

Enantioselective Synthesis

The compound's derivatives are instrumental in enantioselective synthesis, a critical process in the creation of chiral molecules, which are important in various fields, including pharmaceuticals (Savoia, Grilli, & Gualandi, 2010).

Safety And Hazards

Boranes are generally toxic and reactive, so appropriate safety precautions should be taken when handling this compound .

properties

InChI

InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13+,14+,15-,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQAQJSAYDDROO-VMAIWCPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B]([C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C)[C@@H]3C[C@@H]4C[C@H]([C@H]3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451029
Record name Bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane

CAS RN

21932-54-7
Record name Bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diisopinocampheylborane was prepared by the method of H. C. Brown et al., Israel J. Chem. 15, 12 (1977) from (+)-α-pinene. To the stirred suspension of diisopinocampheylborane (25 mmol) in tetrahydrofuran at -25° C. was added dropwise 2.4 mL (25 mmol) of 1,3-cyclohexadiene. Monohydroboration of the diene was complete after stirring the reaction mixture at -25° C. for 12 hours, as indicated by the disappearance of the solid diisopinocampheylborane and 11B NMR (δ+80) examination of the solution. The reaction mixture was oxidized with trimethylamine-N-oxide, giving a 92:8 mixture of (-)-2-cyclohexen-1-ol (94% ee) and 3-cyclohexen-1-ol. A second reaction mixture at -78° C. was treated with 25 mm of lithium tert-butyl. Isobutylene was formed and the organoborane was converted into the corresponding borohydride as represented by the following reaction scheme.
[Compound]
Name
lithium tert-butyl
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25 mmol
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2.4 mL
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[Compound]
Name
diene
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reactant
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[Compound]
Name
11B
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane
Reactant of Route 2
Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane
Reactant of Route 3
Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane
Reactant of Route 4
Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane
Reactant of Route 5
Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane
Reactant of Route 6
Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane

Citations

For This Compound
1
Citations
OS Ruiz - Activation of gem-diborylalkanes and alkenes to … - tdx.cat
The presence of boryl substituents in cyclopropane rings is a growing area of interest to the scientific community, since it provides the chance to transform the cyclopropyl structure into …
Number of citations: 0 www.tdx.cat

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